
(4-Bromo-2,6-dimethylphenyl)boronic acid
描述
“(4-Bromo-2,6-dimethylphenyl)boronic acid” is a boronic acid derivative. The molecule contains a total of 22 bonds, including 12 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 2 hydroxyl groups .
Synthesis Analysis
Boronic acids and their derivatives are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . The main strategies to synthesize borinic acids rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .Molecular Structure Analysis
The molecular formula of “(4-Bromo-2,6-dimethylphenyl)boronic acid” is C8H10BBrO2 . It has an average mass of 228.879 Da and a monoisotopic mass of 227.995712 Da .科学研究应用
Improved Synthesis Techniques
An optimized process for the preparation of 2,6-dimethylphenyl boronic acid, which shares a structural similarity with (4-bromo-2,6-dimethylphenyl)boronic acid, was developed by Yong and Wei (2007). This process involves the use of tributyl borate and Grignard reagents, resulting in a significantly higher yield compared to traditional methods. The study highlights the influence of temperature, boronization reagent, and reactant proportion on the yield, achieving a total yield of 72.2%, which is an improvement over the 51% yield from using organic lithium under less moderate conditions. The product was thoroughly characterized by 1H NMR, mass spectrometry, and IR, demonstrating the effectiveness of this optimized method (Z. Yong & Xie Wei, 2007).
Chemical Properties and Reactions
The study by Nishihara, Nara, and Osakada (2002) explores the formation of tetraarylpentaborates from the reaction of arylboronic acids, including (2,6-dimethylphenyl)boronic acid, with an aryloxorhodium complex. This research provides insight into the structure and chemical properties of the resulting complexes, demonstrating significant advances in understanding the reactivity and applications of boronic acids in coordination chemistry. The characterization of these complexes through orthorhombic space groups and subsequent hydrolysis reactions showcases the potential for developing new materials and catalysts based on boronic acid frameworks (Y. Nishihara, Kyoko Nara, & K. Osakada, 2002).
Synthetic Applications
In another study, the use of 3,5-dimethylphenylboronic acid (a close analogue to (4-bromo-2,6-dimethylphenyl)boronic acid) in Suzuki cross-coupling conditions was investigated by Winkle and Schaab (2001). This work demonstrates the utility of boronic acids in facilitating the preparation and cross-coupling of bis(3,5-dimethylphenyl)borinic acid, highlighting the efficiency of boronic acids in transferring aryl groups during Suzuki coupling reactions. Such studies underscore the versatility of boronic acids as reagents in organic synthesis, particularly in the formation of complex organic molecules (Derick D. Winkle & K. Schaab, 2001).
安全和危害
未来方向
Boronic acids, including “(4-Bromo-2,6-dimethylphenyl)boronic acid”, have potential applications in various fields such as medicinal chemistry, polymer science, and optoelectronics materials . Their unique properties as mild organic Lewis acids, coupled with their stability and ease of handling, make them particularly attractive as synthetic intermediates .
属性
IUPAC Name |
(4-bromo-2,6-dimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYKUMRPICACAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)Br)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2,6-dimethylphenyl)boronic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


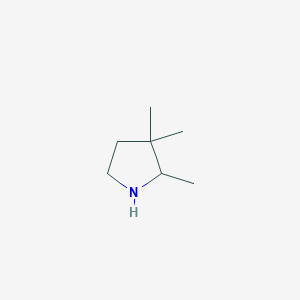

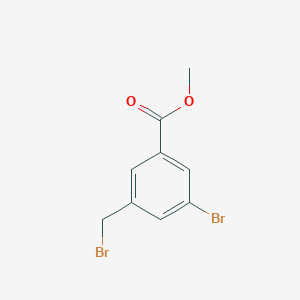
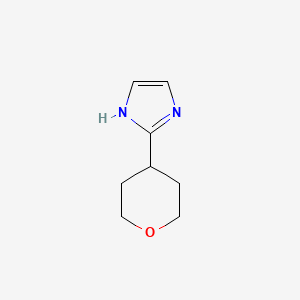

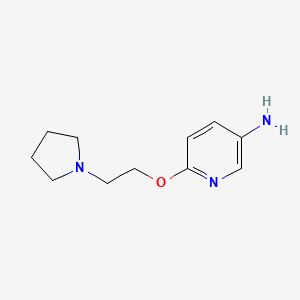
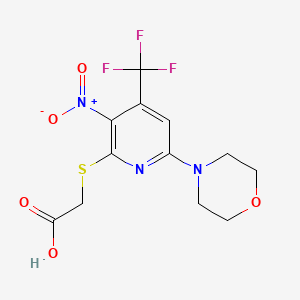
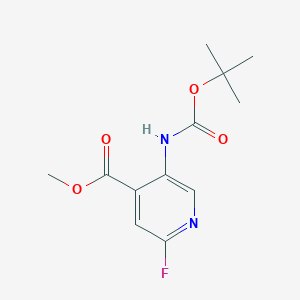
![1-Cyclobutyl-[1,4]diazepane](/img/structure/B1456889.png)



